(3,5-Difluorophenyl)methanethiol
Overview
Description
“(3,5-Difluorophenyl)methanethiol” is an organic compound with the formula C7H6F2S . It is used in research and has a molecular weight of 160.18 .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The first step involves the reaction of 1-bromo-3,5-difluorobenzene with n-butyllithium in hexane at -70° C . After half an hour, S-methyl methylthiosulfonate dissolved in tetrahydrofuran is added . The reaction mixture is then left at room temperature for 18 hours . The resulting product is “(3,5-difluorophenyl)-methylsulfide”, which is obtained in the form of a yellow oil .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H6F2S . Unfortunately, the specific details about its linear structure formula and InChI Key are not available .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications
Methane Utilization and Methanethiol Synthesis
Methanotrophic Bacteria Applications : Methanotrophs, capable of using methane as their sole carbon source, demonstrate a wide range of potential biotechnological applications. These include the production of single-cell proteins, biopolymers, components for nanotechnology, and valuable enzymes like dehydrogenases and oxidases. These enzymes are of interest for their high conversion efficiencies and potential for methanol production or CO2 sequestration (Strong, Xie, & Clarke, 2015).
Catalytic Conversion of Methane : Research on Re/HZSM-5 catalysts for methane dehydrocondensation to benzene and other aromatic compounds underlines the potential of catalytic processes in transforming methane into more valuable chemicals. This area of research suggests the relevance of catalysis in the synthesis or utilization of complex organosulfur compounds, such as (3,5-Difluorophenyl)methanethiol, from methane sources (Wang, Ohnishi, & Ichikawa, 2000).
Synthesis of Methanethiol : The direct synthesis of methanethiol from CO and H2S has been investigated using vanadium catalysts. This research highlights methodologies that could potentially be adapted for synthesizing methanethiol derivatives, such as this compound, through catalytic reactions (Mul, Wachs, & Hirschon, 2003).
Methane Conversion Technologies
- Methane Conversion to Methanol : Innovations in methane conversion, especially those involving metalloenzymes such as methane monooxygenases (MMOs), offer a blueprint for the efficient, environmentally friendly conversion of methane to methanol under ambient conditions. Such methodologies could be relevant for indirect applications of this compound in the conversion or utilization of methane (Balasubramanian et al., 2010).
Mechanism of Action
Safety and Hazards
“(3,5-Difluorophenyl)methanethiol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Future Directions
Properties
IUPAC Name |
(3,5-difluorophenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKXTFQKJLIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375769 | |
Record name | (3,5-difluorophenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358358-66-4 | |
Record name | (3,5-difluorophenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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